1-(1,1,2,2-Tetrafluoroethyl)-1H-imidazole
Overview
Description
1-(1,1,2,2-Tetrafluoroethyl)-1H-imidazole is a fluorinated organic compound that belongs to the imidazole family Imidazoles are heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of a five-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(1,1,2,2-tetrafluoroethyl)-1H-imidazole typically involves the reaction of imidazole with 1,1,2,2-tetrafluoroethyl halides under basic conditions. A common method includes the use of a strong base such as sodium hydride or potassium tert-butoxide to deprotonate the imidazole, followed by nucleophilic substitution with 1,1,2,2-tetrafluoroethyl bromide or chloride. The reaction is usually carried out in an aprotic solvent like dimethylformamide or tetrahydrofuran at elevated temperatures to ensure complete conversion.
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to scalable and cost-effective production. Additionally, purification techniques like distillation and recrystallization are employed to obtain high-purity products suitable for various applications.
Chemical Reactions Analysis
Types of Reactions: 1-(1,1,2,2-Tetrafluoroethyl)-1H-imidazole undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of imidazole derivatives with oxidized side chains.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of partially or fully reduced imidazole derivatives.
Substitution: Nucleophilic substitution reactions are common, where the tetrafluoroethyl group can be replaced by other nucleophiles like amines, thiols, or alkoxides under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral medium, chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol or ethanol.
Substitution: Sodium hydride or potassium tert-butoxide in dimethylformamide or tetrahydrofuran.
Major Products Formed:
Oxidation: Oxidized imidazole derivatives with functional groups like carboxylic acids or ketones.
Reduction: Reduced imidazole derivatives with hydrogenated side chains.
Substitution: Imidazole derivatives with various substituents replacing the tetrafluoroethyl group.
Scientific Research Applications
1-(1,1,2,2-Tetrafluoroethyl)-1H-imidazole has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules, particularly in the development of fluorinated pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its use in drug discovery and development, particularly in the design of enzyme inhibitors and receptor modulators.
Industry: Utilized in the production of specialty chemicals, polymers, and materials with enhanced thermal and chemical stability.
Mechanism of Action
The mechanism of action of 1-(1,1,2,2-tetrafluoroethyl)-1H-imidazole involves its interaction with specific molecular targets and pathways. The fluorinated side chain enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The imidazole ring can form hydrogen bonds and coordinate with metal ions, making it a versatile ligand in enzymatic and receptor-mediated processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
- 1-(1,1,2,2-Tetrafluoroethyl)-2H-imidazole
- 1-(1,1,2,2-Tetrafluoroethyl)-4H-imidazole
- 1-(1,1,2,2-Tetrafluoroethyl)-5H-imidazole
Comparison: 1-(1,1,2,2-Tetrafluoroethyl)-1H-imidazole is unique due to its specific substitution pattern and the position of the tetrafluoroethyl group. This substitution imparts distinct electronic and steric properties, influencing its reactivity and interaction with biological targets. Compared to other similar compounds, this compound may exhibit different pharmacokinetic and pharmacodynamic profiles, making it suitable for specific applications where other compounds may not be as effective.
Properties
IUPAC Name |
1-(1,1,2,2-tetrafluoroethyl)imidazole | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4F4N2/c6-4(7)5(8,9)11-2-1-10-3-11/h1-4H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FWCNCCLDVGDQAB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C=N1)C(C(F)F)(F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4F4N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30533412 | |
Record name | 1-(1,1,2,2-Tetrafluoroethyl)-1H-imidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30533412 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.09 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
91047-49-3 | |
Record name | 1-(1,1,2,2-Tetrafluoroethyl)-1H-imidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30533412 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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